N-(Hydrazinecarbothioyl)benzamide
Description
N-(Hydrazinecarbothioyl)benzamide is a benzamide derivative featuring a hydrazinecarbothioyl (-NH-C(S)-NH₂) functional group. Its synthesis typically involves condensation reactions between benzoyl chloride derivatives and hydrazinecarbothioamide precursors, followed by characterization via spectroscopic methods such as FTIR, ¹H/¹³C NMR, and mass spectrometry .
The compound’s significance lies in its dual reactive sites: the benzamide moiety provides aromatic stability, while the hydrazinecarbothioyl group enables diverse chemical modifications. These attributes make it a candidate for developing antimicrobial, antioxidant, and anticancer agents . For instance, derivatives of this compound have demonstrated notable antioxidant activity, with substituents like hydroxyl or methoxy groups enhancing efficacy through radical scavenging .
Properties
IUPAC Name |
N-(aminocarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-11-8(13)10-7(12)6-4-2-1-3-5-6/h1-5H,9H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIJGFOQLCYLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506207 | |
| Record name | N-(Hydrazinecarbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98360-07-7 | |
| Record name | N-(Hydrazinecarbothioyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hydrazinecarbothioyl)benzamide can be synthesized through the reaction of benzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane and is carried out under mild conditions . Another method involves the direct condensation of benzoic acid with hydrazinecarbothioyl chloride under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of ultrasonic irradiation and green catalysts can enhance the efficiency and yield of the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(Hydrazinecarbothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazinecarbothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
N-(Hydrazinecarbothioyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(Hydrazinecarbothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB activation . The compound may also interact with other cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(Hydrazinecarbothioyl)benzamide and Related Compounds
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., -OH, -OCH₃) on the benzamide ring enhance antioxidant activity by stabilizing radical intermediates . Conversely, halogenated or nitro groups improve antimicrobial potency by increasing electrophilicity .
- Synthetic Flexibility : Condensation with substituted benzaldehydes (e.g., halogenated or methoxy variants) is a common strategy to generate hydrazone derivatives .
Spectroscopic and Crystallographic Characterization
Table 2: Spectroscopic Data Comparison
Crystallographic Insights:
- This compound derivatives exhibit intramolecular hydrogen bonding (N-H⋯O) that stabilizes their planar conformation, as observed in monoclinic crystal structures (space group P2₁/c) .
- Para-methoxy substitutions (e.g., in N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide) alter packing motifs, leading to centrosymmetric C2/c space group arrangements .
Table 3: Activity Comparison of Selected Derivatives
Notable Trends:
- Antimicrobial Potency : Halogenated benzohydrazides (e.g., chloro or fluoro derivatives) show enhanced activity due to increased membrane permeability .
- Anticancer Potential: Imidazole-linked benzamides (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit selectivity against cervical cancer cells via apoptosis induction .
Computational and QSAR Insights
- QSAR Models: Topological parameters (Balaban index, molecular connectivity) correlate with antimicrobial activity in 2-azetidinone derivatives, guiding rational drug design .
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